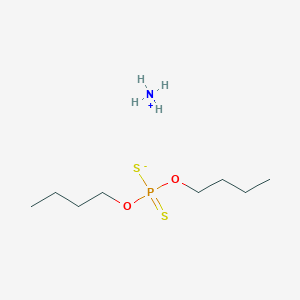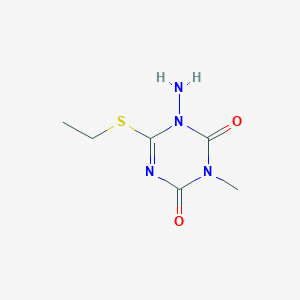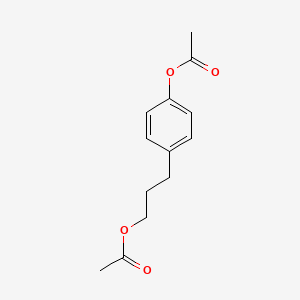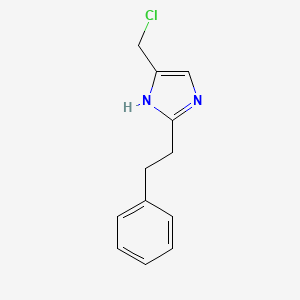
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid is a white solid compound characterized by the presence of furan and carboxylic acid functional groups. It is known for its potential use as an intermediate or reagent in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid can be synthesized through various organic synthesis reactions. One common method involves the reaction of phthalic anhydride with glyoxylic acid under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .
Aplicaciones Científicas De Investigación
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Isobenzofurancarboxylic Acid: Shares structural similarities but differs in functional groups and reactivity.
1,3-Dihydro-1,3-dioxo-5-isobenzofuranyl Ester: Another related compound with distinct properties and applications.
Propiedades
Número CAS |
26597-44-4 |
|---|---|
Fórmula molecular |
C₁₇H₂₀O₅ |
Peso molecular |
304.34 |
Origen del producto |
United States |
Q1: What is the role of 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid in the synthesis of integrin antagonists?
A1: this compound serves as a crucial building block in the multi-step synthesis of 5-carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid derivatives, which act as integrin antagonists []. It reacts with β-alanine benzyl ester p-toluenesulfonate to form a key intermediate, 5-carboxy-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid benzyl ester. This intermediate is then further modified to introduce various amine substituents, ultimately leading to the target integrin antagonist compounds [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







